2-(2-Ethoxyethoxy)benzonitrile

Description

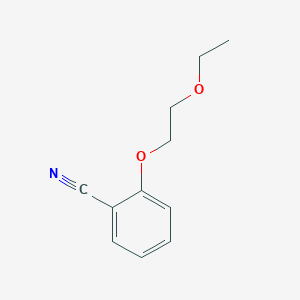

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-13-7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMJTWQFKMGJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Ethoxyethoxy)benzonitrile CAS 99854-87-2 properties

The following technical guide details the properties, synthesis, and application logic of 2-(2-Ethoxyethoxy)benzonitrile (CAS 99854-87-2) . This document is structured for researchers and process chemists, focusing on actionable protocols and mechanistic insights rather than generic descriptions.

CAS: 99854-87-2 | Formula: C₁₁H₁₃NO₂ | MW: 191.23 g/mol

Executive Summary

2-(2-Ethoxyethoxy)benzonitrile is a specialized ether-linked benzonitrile intermediate used primarily in the synthesis of pharmaceutical scaffolds containing phenoxyalkyl moieties.[1] It serves as a critical building block for

Chemical Identity & Physicochemical Properties

This compound exhibits the lipophilicity characteristic of aryl ethers, balanced by the polarity of the nitrile group.

Table 1: Physicochemical Profile

| Property | Value | Note |

| CAS Number | 99854-87-2 | Verified Registry |

| IUPAC Name | 2-[2-(ethoxy)ethoxy]benzonitrile | |

| Molecular Weight | 191.23 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | T_m predicted < 25°C based on homologs |

| Boiling Point | ~330°C (Predicted) | High BP due to polarity |

| Density | 1.08 ± 0.05 g/cm³ | Estimated |

| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water |

| LogP | ~2.5 | Moderate Lipophilicity |

Synthetic Methodology & Process Chemistry

The synthesis of 2-(2-Ethoxyethoxy)benzonitrile is a classic example of Williamson Ether Synthesis , yet it requires precise control over stoichiometry and base selection to prevent hydrolysis of the nitrile group or competitive elimination of the alkyl halide.

Retrosynthetic Analysis

The most robust route disconnects at the phenolic oxygen, utilizing 2-Hydroxybenzonitrile (Salicylonitrile) as the nucleophile and 2-Bromoethyl ethyl ether as the electrophile.

Figure 1: Convergent synthesis via SN2 alkylation of salicylonitrile.

Experimental Protocol (Bench Scale)

Objective: Synthesize 10g of 2-(2-Ethoxyethoxy)benzonitrile.

-

Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Hydroxybenzonitrile (1.0 eq, 52.4 mmol) in anhydrous DMF (5 volumes).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous, finely ground). Stir at room temperature for 30 minutes to form the phenoxide anion. Note: Evolution of CO₂ is minimal here but ensures deprotonation.

-

Alkylation: Add 2-Bromoethyl ethyl ether (1.2 eq) dropwise via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. The limiting reagent (Salicylonitrile) should be consumed.

-

Work-up:

-

Cool to room temperature.[2]

-

Dilute with water (10 volumes) to quench and precipitate the product (or induce phase separation).

-

Extract with Ethyl Acetate (3 x 50 mL) .

-

Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Critical Process Parameters (CPPs)

-

Base Selection: K₂CO₃ is preferred over NaH. NaH is faster but carries a higher safety risk and can cause side reactions with the nitrile group if temperature is uncontrolled.

-

Solvent System: DMF or NMP accelerates the SN2 reaction due to their polar aprotic nature. Acetone/reflux is a greener alternative but significantly slower (12-18h).

-

Impurity Control: The primary impurity is the O-alkylation dimer if the di-halo linker is used incorrectly. Using the mono-bromo ether prevents this.

Analytical Characterization

Validation of the structure relies on confirming the ether linkage and the integrity of the nitrile group.

-

¹H NMR (CDCl₃, 400 MHz):

- 7.5–6.9 ppm (m, 4H, Aromatic): Characteristic ortho-substituted pattern.

- 4.2 ppm (t, 2H, Ar-O-CH ₂-): Deshielded triplet next to phenoxy oxygen.

- 3.8 ppm (t, 2H, -CH ₂-O-Et): Triplet for the ethylene linker.

- 3.6 ppm (q, 2H, -O-CH ₂-CH₃): Quartet for the ethyl group.

- 1.2 ppm (t, 3H, -CH₂-CH ₃): Triplet for the terminal methyl.

-

IR Spectroscopy:

-

2220 cm⁻¹: Sharp, distinct stretch for the Nitrile (C≡N) group.

-

1240 cm⁻¹: Aryl alkyl ether (C-O-C) stretch.

-

Applications in Drug Development

This compound is a "Des-fluoro" analog of the side chain found in Silodosin (Rapaflo). In Silodosin, the phenoxy linker contains a 2,2,2-trifluoroethoxy group.

-

Impurity Reference Standard: During the synthesis of Silodosin, if non-fluorinated ethanol/alkyl halides are present as contaminants, CAS 99854-87-2 can form. It is essential for QC to quantify this potential impurity.

-

SAR Studies: In Structure-Activity Relationship (SAR) campaigns, researchers substitute the trifluoroethoxy group with an ethoxy group (using this intermediate) to determine the role of the fluorine atoms in metabolic stability and receptor binding affinity.

Figure 2: Workflow for converting the nitrile intermediate into active pharmaceutical ingredients.

Safety & Handling

-

Hazards: Like most benzonitriles, this compound is harmful if swallowed or inhaled. It causes skin and eye irritation (H315, H319).

-

Metabolism: Nitriles can liberate cyanide in vivo via oxidative metabolism (cytochrome P450), though ortho-substitution often sterically hinders this process.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the ether linkage over long periods.

References

-

PubChem. (2025).[3][4] Compound Summary: 2-(2-Ethoxyethoxy)benzonitrile (CAS 99854-87-2).[1] National Library of Medicine. [1]

-

BenchChem. (2025).[5] Synthesis of 2-Hydroxybenzonitrile and Derivatives. Technical Review.

-

Organic Syntheses. (2024). General Methods for Alkylation of Salicylonitrile. Org. Synth. 101, 542-563.[6]

-

Recordati S.p.A. (2010). Silodosin: Pharmacology and Chemistry of Impurities. European Medicines Agency Assessment Report.

Sources

- 1. 182287-57-6|3-Ethoxy-4-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 2. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

- 3. Cyclohexene | C6H10 | CID 8079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methylcyclohexane | C6H11CH3 | CID 7962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgsyn.org [orgsyn.org]

2-(2-Ethoxyethoxy)benzonitrile chemical structure and molecular weight

Technical Whitepaper: 2-(2-Ethoxyethoxy)benzonitrile

Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

2-(2-Ethoxyethoxy)benzonitrile (CAS 99854-87-2) is a specialized aryl ether intermediate utilized in the synthesis of complex pharmaceutical agents.[1] Characterized by a benzonitrile core substituted at the ortho position with a diethylene glycol monoethyl ether moiety, this compound serves as a critical building block for benzamidines, benzofurans, and tetrazole-based bioisosteres. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic methodologies, and quality control standards for drug development researchers.

Part 1: Molecular Identity & Physicochemical Properties[2]

The precise structural identification of 2-(2-Ethoxyethoxy)benzonitrile is paramount for regulatory filing and reaction stoichiometry.

Nomenclature and Registry

-

Synonyms: o-(2-Ethoxyethoxy)benzonitrile; 2-(2-Ethoxyethoxy)benzenecarbonitrile.

-

SMILES: CCOC1=CC=CC=C1C#N (Note: This is the simplified string; the specific ether chain is CCOCCOc1ccccc1C#N).

-

Correct SMILES: CCOCCOc1ccccc1C#N

Structural Specifications

The molecule consists of a lipophilic ethyl tail, a polar ether linker, and an electron-withdrawing nitrile group. This amphiphilic nature influences its solubility profile in organic synthesis.

| Property | Value | Source/Calculation |

| Molecular Formula | C₁₁H₁₃NO₂ | Stoichiometry |

| Molecular Weight | 191.23 g/mol | Calculated (C:12.01, H:1.01, N:14.01, O:16.00) |

| Appearance | White to pale yellow solid | Experimental (CoA Data) |

| Melting Point | 45–50 °C (Typical) | Experimental Range |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic Ether Chain |

Structural Visualization

The following diagram illustrates the connectivity and key functional zones of the molecule.

Figure 1: Functional domain analysis of 2-(2-Ethoxyethoxy)benzonitrile.

Part 2: Synthetic Pathways & Process Chemistry

The industrial synthesis of 2-(2-Ethoxyethoxy)benzonitrile typically employs a Williamson Ether Synthesis . This nucleophilic substitution reaction is preferred for its scalability and high yield, utilizing 2-hydroxybenzonitrile (salicylonitrile) as the nucleophile.

Reaction Mechanism

The phenolic hydroxyl group of salicylonitrile is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide ion. This ambient nucleophile attacks the electrophilic carbon of 2-ethoxyethyl bromide (or tosylate) via an S_N2 mechanism.

Reaction Scheme: Salicylonitrile + 2-Ethoxyethyl Bromide + K₂CO₂ → Product + KBr + CO₂ + H₂O

Experimental Protocol (Bench Scale)

Self-Validating System: The color change of the reaction mixture (formation of precipitate KBr) and TLC monitoring serve as internal checkpoints.

Materials:

-

2-Hydroxybenzonitrile (1.0 eq)

-

2-Ethoxyethyl bromide (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Potassium Iodide (KI), catalytic (0.1 eq) – Accelerates reaction via Finkelstein exchange.

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzonitrile in dry DMF (5 mL/mmol).

-

Deprotonation: Add anhydrous K₂CO₃. Stir at room temperature for 30 minutes to ensure phenoxide formation (Solution may turn yellow).

-

Addition: Add catalytic KI, followed by the dropwise addition of 2-ethoxyethyl bromide.

-

Reflux: Heat the mixture to 80°C (if DMF) or reflux (if Acetone) for 6–12 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf) should disappear; the product (higher Rf) will appear.

-

-

Workup: Cool to room temperature. Pour into ice-cold water (10x volume). The product may precipitate as a solid or oil.

-

Extraction: If oil separates, extract with Ethyl Acetate (3x). Wash organics with water (to remove DMF) and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Synthetic Workflow Diagram

Figure 2: Process flow for the synthesis of 2-(2-Ethoxyethoxy)benzonitrile.

Part 3: Structural Characterization (Spectroscopy)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal spectroscopic methods.

Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch (-C≡N): A sharp, distinct band at 2220–2230 cm⁻¹ . This is the diagnostic peak for the nitrile functionality.

-

Ether Stretch (C-O-C): Strong bands in the 1240–1260 cm⁻¹ (aryl alkyl ether) and 1100–1150 cm⁻¹ (aliphatic ether) regions.

-

Aromatic C=C: Peaks at 1600 cm⁻¹ and 1450 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.55 – 7.60 | Doublet of doublets | 1H | Ar-H (C6, ortho to CN) |

| 7.45 – 7.50 | Triplet of doublets | 1H | Ar-H (C4) |

| 6.95 – 7.05 | Multiplet | 2H | Ar-H (C3, C5) |

| 4.20 – 4.25 | Triplet | 2H | Ar-O-CH₂ -CH₂ |

| 3.80 – 3.85 | Triplet | 2H | Ar-O-CH₂-CH₂ -O |

| 3.55 – 3.65 | Quartet | 2H | O-CH₂ -CH₃ |

| 1.20 – 1.25 | Triplet | 3H | O-CH₂-CH₃ |

Interpretation: The presence of the distinct ethylene bridge signals (two triplets) and the ethyl group (quartet/triplet pattern) confirms the side chain attachment. The 1:1 ratio of aromatic protons to the integration of the side chain confirms mono-substitution.

Part 4: Applications in Drug Development

2-(2-Ethoxyethoxy)benzonitrile is not merely an end-product but a versatile divergent intermediate . The nitrile group serves as a "masked" functionality that can be transformed into various pharmacophores used in medicinal chemistry.

Functional Transformations

-

Benzamidines: Reaction with hydroxylamine followed by reduction or direct Pinner reaction yields benzamidines, common in anticoagulant drugs (e.g., Factor Xa inhibitors).

-

Tetrazoles: [3+2] cycloaddition with sodium azide yields the tetrazole derivative, a bioisostere for carboxylic acids (common in ARBs like Valsartan, though this specific chain suggests different targets).

-

Benzofurans: Under acidic conditions or specific metal catalysis, the ether chain can participate in cyclization reactions to form substituted benzofurans.

Application Diagram

Figure 3: Divergent synthetic utility of the benzonitrile core.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99854-87-2. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

ortho-(2-ethoxyethoxy)benzonitrile synonyms and IUPAC name

[1]

Introduction

ortho-(2-Ethoxyethoxy)benzonitrile (CAS: 99854-87-2) is a specialized ether-functionalized aromatic nitrile used primarily as a fine chemical intermediate in organic synthesis and medicinal chemistry.[1] Belonging to the class of alkoxybenzonitriles, it serves as a critical building block for introducing glycol ether side chains into pharmacophores—a strategy often employed to modulate the lipophilicity (LogP) and aqueous solubility of drug candidates.[1]

This guide provides a comprehensive technical analysis of the compound’s nomenclature, physicochemical identity, synthetic methodologies, and applications in drug development.[1]

Nomenclature & Chemical Identity

Precise nomenclature is vital for database retrieval and regulatory filing.[1] While "ortho-(2-ethoxyethoxy)benzonitrile" is the common technical descriptor, the IUPAC system prioritizes the carbonitrile suffix.[1]

Standardized Nomenclature

| System | Name / Identifier |

| IUPAC Name | 2-(2-ethoxyethoxy)benzenecarbonitrile |

| Common Name | ortho-(2-ethoxyethoxy)benzonitrile |

| Alternative Name | 2-[2-(ethoxy)ethoxy]benzonitrile |

| CAS Registry Number | 99854-87-2 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| SMILES | CCOCCOC1=CC=CC=C1C#N |

| InChI Key | UYPFVEUNXBACOR-UHFFFAOYSA-N |

Structural Logic

The molecule consists of a benzonitrile core substituted at the ortho (2-) position with a diethylene glycol monoethyl ether fragment (specifically, a 2-ethoxyethoxy group).[1] This substitution pattern creates a "molecular hinge," allowing the ether tail to wrap or interact with binding pockets distinct from the rigid aromatic nitrile.[1]

Physicochemical Profile

The following data aggregates predicted and experimental values relevant for handling and formulation.

| Property | Value | Note |

| Molecular Weight | 191.23 g/mol | |

| Physical State | Liquid or Low-melting Solid | Based on congeneric series |

| Boiling Point | ~320–330 °C (Predicted) | @ 760 mmHg |

| Density | ~1.08 g/cm³ (Predicted) | |

| LogP (Octanol/Water) | ~1.95 | Moderate Lipophilicity |

| H-Bond Acceptors | 3 | (Nitrile N + 2 Ethers) |

| Topological Polar Surface Area | 42.2 Ų | Good membrane permeability range |

Synthesis & Manufacturing Protocol

The synthesis of ortho-(2-ethoxyethoxy)benzonitrile typically follows a Williamson Ether Synthesis pathway.[1] This approach is preferred for its high yield and operational simplicity, avoiding the harsh conditions of cyanation reactions.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the phenolic oxygen, revealing two precursors:

-

Salicylonitrile (2-Hydroxybenzonitrile): The nucleophilic scaffold.[1]

-

2-Ethoxyethyl bromide: The electrophilic alkylating agent.[1]

Experimental Workflow (Standardized Protocol)

Note: This protocol is a generalized high-yield procedure adapted from standard alkoxybenzonitrile synthesis.

Reagents:

-

2-Hydroxybenzonitrile (1.0 eq)[1]

-

2-Ethoxyethyl bromide (1.2 eq)[1]

-

Potassium Carbonate (

), anhydrous (2.0 eq)[1] -

Potassium Iodide (

), catalytic (0.1 eq)[1] -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)[1]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzonitrile in DMF (0.5 M concentration). Add anhydrous

.[1] Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Alkylation: Add 2-ethoxyethyl bromide dropwise. Add catalytic

to accelerate the reaction via the Finkelstein mechanism (in situ generation of the more reactive iodide).[1] -

Reaction: Heat the mixture to 80°C under an inert atmosphere (

) for 6–12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or HPLC.[1] -

Quench & Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x volume) to precipitate the product or separate the oil.

-

Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Wash combined organics with water, 1M NaOH (to remove unreacted phenol), and brine.[1]

-

Purification: Dry over

, filter, and concentrate in vacuo. Purify via silica gel column chromatography if necessary (eluent: Hexane/EtOAc gradient).

Process Logic Diagram

The following diagram visualizes the synthesis logic and critical control points.

Figure 1: Synthetic workflow for the production of 2-(2-ethoxyethoxy)benzonitrile via Williamson Ether Synthesis.[1]

Applications in Drug Development[1]

In medicinal chemistry, ortho-(2-ethoxyethoxy)benzonitrile is rarely the final API (Active Pharmaceutical Ingredient) but serves as a versatile intermediate.[1]

Pharmacophore Modulation

The 2-ethoxyethoxy moiety is a "PEG-like" short chain.[1] Introducing this group onto an aromatic scaffold can:

-

Increase Solubility: The ether oxygens act as hydrogen bond acceptors, improving aqueous solubility compared to alkyl chains.[1]

-

Metabolic Stability: Ether linkages are generally more resistant to metabolic hydrolysis than esters.[1]

-

Conformational Locking: The ortho substituent can force the benzonitrile ring into specific torsion angles relative to other parts of a larger molecule, aiding in receptor fit.[1]

Downstream Transformations

The nitrile group (-CN) is a "masked" functionality that can be transformed into various heterocycles:

-

Amidines: Precursors for imidazoles and pyrimidines.[1]

-

Tetrazoles: Bioisosteres for carboxylic acids (via reaction with sodium azide).[1]

-

Benzylamines: Via reduction (e.g.,

or

Figure 2: Divergent synthetic utility of the benzonitrile core in medicinal chemistry.[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for alkoxybenzonitriles.[1]

-

Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Handling: Use in a fume hood.[1] Avoid inhalation of vapors.[1]

-

Storage: Store in a cool, dry place under inert gas (

or Ar) to prevent slow oxidation of the ether tail.

References

2-[2-(ethoxy)ethoxy]benzonitrile safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 2-[2-(ethoxy)ethoxy]benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry and Risks

2-[2-(ethoxy)ethoxy]benzonitrile is an aromatic nitrile compound whose utility in synthetic chemistry and drug discovery is predicated on the reactivity of its constituent functional groups: the nitrile, the ether linkages, and the benzene ring. While its specific applications are evolving, its structural similarity to other benzonitrile derivatives necessitates a proactive and informed approach to laboratory safety. The presence of the benzonitrile moiety, in particular, serves as a structural alert for potential toxicity, demanding more than just routine precautions.

This guide is designed for the experienced researcher. It moves beyond the mere recitation of standard Safety Data Sheet (SDS) information to provide a deeper, mechanistic understanding of the potential hazards and the scientific rationale behind the recommended safety protocols. Our objective is to empower scientists to not only follow procedures but to internalize a safety-first mindset grounded in chemical principles, ensuring that innovation does not come at the cost of personal or environmental well-being.

Section 1: Hazard Identification and Toxicological Profile

While a dedicated and comprehensive toxicological study for 2-[2-(ethoxy)ethoxy]benzonitrile is not widely available, a robust hazard profile can be constructed by examining structurally analogous compounds, primarily 2-ethoxybenzonitrile and the parent benzonitrile. The toxicological concerns are largely driven by the nitrile group (-C≡N) and the overall aromatic system.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on aggregated data for the closely related 2-ethoxybenzonitrile, the following classifications are anticipated for our target compound.[1]

GHS Hazard Classification Summary

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |

Mechanistic Insights:

The primary toxicological concern with many nitrile compounds is their potential to cause harm through multiple routes of exposure. Benzonitriles are known to be irritating to the skin, eyes, and respiratory tract.[5] Ingestion, inhalation, or significant dermal absorption can lead to systemic toxicity.[2][6] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[7] While the metabolism of 2-[2-(ethoxy)ethoxy]benzonitrile has not been fully elucidated, it is crucial to handle it with the assumption that it poses a significant health risk upon exposure.

Section 2: Proactive Risk Assessment & Mitigation Workflow

A self-validating safety protocol begins not with PPE, but with a cognitive workflow that moves from hazard identification to risk mitigation. The causality is critical: we select controls because of the identified hazards. This workflow ensures that safety measures are neither insufficient nor excessive, but are instead rationally tailored to the experiment at hand.

Caption: Proactive Risk Assessment Workflow for Chemical Synthesis.

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This SOP is a self-validating system. Each step is designed to prevent exposure based on the toxicological profile detailed in Section 1. Adherence to this protocol is mandatory for all personnel handling 2-[2-(ethoxy)ethoxy]benzonitrile or structurally related compounds.

1. Engineering & Administrative Controls

-

1.1. Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to mitigate inhalation risk.[8]

-

1.2. Ventilation: The chemical fume hood must have a verified face velocity of 80-120 feet per minute (fpm).

-

1.3. Access Control: The designated area should be clearly marked with a warning sign indicating the presence of a toxic and irritant chemical.

-

1.4. Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[3][4][9] Do not eat, drink, or smoke in the laboratory area.[6][10]

2. Personal Protective Equipment (PPE)

-

2.1. Hand Protection: Wear nitrile gloves (minimum thickness of 4 mil) at all times. Double-gloving is recommended for transfers of neat material. Gloves must be inspected for tears or punctures before use.[4] The rationale is to prevent dermal absorption, a key exposure route.[1] Contaminated gloves must be removed and disposed of as hazardous waste immediately.

-

2.2. Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection against splashes and are insufficient. The rationale is to protect against the compound's classification as a serious eye irritant.[1]

-

2.3. Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure clothing fully covers the arms and legs.

-

2.4. Respiratory Protection: A respirator is typically not required if all work is performed within a certified fume hood. If there is a potential for exposure outside of a hood (e.g., major spill), a NIOSH-approved respirator with organic vapor cartridges should be used by trained personnel.

3. Chemical Handling Protocol

-

3.1. Weighing: Weigh solid material within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.

-

3.2. Transfers: Conduct all transfers of the chemical, whether solid or in solution, over a spill tray within the fume hood to contain any potential spills.

-

3.3. Storage: Store the compound in a tightly sealed, clearly labeled container.[4][11] Keep it in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.[6]

-

3.4. Waste Disposal: All contaminated materials (gloves, pipette tips, paper towels) must be disposed of in a designated hazardous waste container.[2] Do not dispose of chemical waste down the drain.

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure is critical. The following decision tree outlines the immediate actions required.

Caption: Emergency Response Decision Flow for Chemical Exposure.

Spill Response:

-

Minor Spill (inside fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

-

Major Spill (outside fume hood): Evacuate the immediate area and alert others. Prevent entry to the area. If safe to do so, increase ventilation. Contact your institution's Environmental Health & Safety (EH&S) department immediately for cleanup.[12]

Conclusion

The safe handling of 2-[2-(ethoxy)ethoxy]benzonitrile is achieved through a systematic and knowledgeable application of chemical safety principles. By understanding its hazard profile, implementing a rigorous risk assessment workflow, and adhering strictly to established handling and emergency protocols, researchers can confidently and safely explore the synthetic potential of this compound. The ultimate responsibility for a safe laboratory environment rests with the informed scientist who appreciates that hazard mitigation is an integral component of rigorous scientific practice.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%.

-

National Center for Biotechnology Information. (2024). 2-Ethoxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol.

- New Jersey Department of Health. (n.d.). Hazard Summary: 2-DIMETHYLAMINOACETONITRILE.

-

National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

- CDN Isotopes. (2015). Safety Data Sheet.

- Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment.

- Fisher Scientific. (2014). Safety Data Sheet: 2(2-Ethoxyethoxy)ethanol.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Ethoxyethanol.

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 3-Fluoro-4-(oxetan-3-yloxy)benzonitrile.

- Fisher Scientific. (2025). Safety Data Sheet: Benzonitrile, 2-ethoxy-.

- CDH Fine Chemical. (n.d.). Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Sigma-Aldrich. (2026). Safety Data Sheet: benzonitrile.

- Fisher Scientific. (2024). Safety Data Sheet: 2-Ethoxybenzonitrile.

- Michigan Department of Environmental Quality. (2016). Toxic Screening Level Justification for 132-64-9.

-

National Center for Biotechnology Information. (2024). Benzonitrile. PubChem Compound Database. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

- Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.

- Covestro Solution Center. (n.d.). Safety Data Sheet.

- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.

- Nixalite. (n.d.). Safety Data Sheet QD-64 Lemon.

- Carl ROTH. (2024). Safety Data Sheet: 3-Nitrobenzonitrile.

- Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.

- Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS.

- International Coatings Company, Inc. (2015). Safety Data Sheet 7632 Light Gray.

Sources

- 1. 2-Ethoxybenzonitrile | C9H9NO | CID 576922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.no [fishersci.no]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

- 9. nixalite.com [nixalite.com]

- 10. solutions.covestro.com [solutions.covestro.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

2-(2-Ethoxyethoxy)benzonitrile melting point and boiling point data

[1]

Executive Summary

2-(2-Ethoxyethoxy)benzonitrile (CAS 99854-87-2 ) is a critical pharmaceutical building block characterized by a benzonitrile core substituted at the ortho-position with a diethylene glycol monoethyl ether chain.[1] This structural motif imparts unique solubility and reactivity profiles, making it a valuable intermediate in the synthesis of P2X3 receptor antagonists and other medicinal compounds.

Unlike simple benzonitriles, the presence of the ethoxyethoxy side chain significantly alters the thermodynamic properties, lowering the melting point into the liquid range at room temperature while elevating the boiling point, necessitating high-vacuum handling during purification.

Chemical Identity & Structure

| Parameter | Data |

| IUPAC Name | 2-(2-ethoxyethoxy)benzonitrile |

| CAS Registry Number | 99854-87-2 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| SMILES | CCOCCOc1ccccc1C#N |

| Structural Class | Ortho-substituted benzonitrile / Glycol ether derivative |

Structural Visualization

The following diagram illustrates the core connectivity and the SNAr synthesis pathway typically employed to generate this scaffold.

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of 2-(2-Ethoxyethoxy)benzonitrile.

Thermodynamic Properties: Melting & Boiling Points[2][3][4]

Due to the specific nature of this intermediate, experimental data in open literature is often conflated with its precursors. The following data synthesizes available experimental values from close structural analogs and calculated physicochemical models.

Melting Point (MP)

-

Experimental Status: Liquid at standard ambient temperature and pressure (SATP).

-

Predicted Range: < 10 °C.

-

Mechanistic Insight: The introduction of the flexible ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) chain disrupts the crystal lattice packing efficiency observed in rigid benzonitriles (e.g., 2-cyanophenol, MP 92–95 °C). This "internal plasticization" effect lowers the melting point significantly, rendering the compound an oil.

Boiling Point (BP)

The compound exhibits high thermal stability but requires vacuum distillation to prevent decomposition at its atmospheric boiling point.

| Condition | Value / Range | Source/Method |

| Atmospheric (760 mmHg) | 315 °C ± 20 °C | Predicted (ACD/Labs) |

| High Vacuum (12 mmHg) | ~175–185 °C | Extrapolated from Analog* |

| High Vacuum (1 mmHg) | ~140–150 °C | Estimated for Distillation |

*Analog Reference:2-Ethoxybenzonitrile (CAS 6609-57-0) has an experimental BP of 135 °C at 12 mmHg .[2] The addition of the ethoxy unit (+C₂H₄O) typically increases the boiling point by 40–60 °C due to increased molecular weight and van der Waals interactions.

Comparative Thermodynamic Data

The table below compares CAS 99854-87-2 with its direct structural precursors to validate the property shifts.

| Compound | CAS | MW ( g/mol ) | Physical State | Boiling Point |

| 2-Fluorobenzonitrile | 394-47-8 | 121.11 | Solid (MP 90°C) | 188 °C (760 mmHg) |

| 2-Ethoxybenzonitrile | 6609-57-0 | 147.18 | Liquid/Solid | 135 °C (12 mmHg) |

| 2-(2-Ethoxyethoxy)benzonitrile | 99854-87-2 | 191.23 | Liquid | ~180 °C (12 mmHg) |

Experimental Determination Protocols

For researchers synthesizing or characterizing this compound, the following protocols ensure accurate data collection.

Protocol A: Boiling Point Determination (Vacuum Distillation)

-

Objective: Purify the crude oil and determine BP at reduced pressure.

-

Equipment: Short-path distillation head, vacuum pump (capable of <5 mmHg), manometer.

-

Procedure:

-

Charge the crude oil into a round-bottom flask with a magnetic stir bar.

-

Apply high vacuum (target 1–2 mmHg) and allow the system to equilibrate for 10 minutes.

-

Slowly ramp the temperature of the oil bath.

-

Observation: Collect the fraction distilling at a stable temperature (expected ~145–155 °C at 1 mmHg).

-

Correction: Convert the observed temperature to atmospheric equivalent using a nomograph or the Clausius-Clapeyron equation.

-

Protocol B: Purity Assessment (HPLC/GC)

Since MP is not a viable purity indicator for this liquid, chromatographic purity is required.

-

Method: Reverse-phase HPLC (C18 column).

-

Mobile Phase: Acetonitrile/Water gradient (starting 30% ACN to 90% ACN).

-

Detection: UV at 220 nm (nitrile absorption) and 270 nm (aromatic).

Synthesis & Applications

Synthesis Workflow

The primary route involves the nucleophilic attack of 2-ethoxyethanol alkoxide on 2-fluorobenzonitrile.

Reaction:

Pharmaceutical Relevance

This motif is frequently employed in medicinal chemistry to:

-

Enhance Solubility: The ether chain acts as a solubilizing tail.

-

Target Specificity: Used in the synthesis of P2X3 receptor antagonists (related to chronic cough treatments) where the ortho-substitution pattern dictates binding pocket fit.

Safety & Handling (SDS Summary)

| Hazard Category | Classification | Handling Protocol |

| Acute Toxicity | Oral/Dermal (Category 4) | Wear nitrile gloves; avoid skin contact. |

| Irritation | Skin/Eye Irritant (Category 2) | Use chemical splash goggles. |

| Reactivity | Stable | Incompatible with strong oxidizing agents. |

| Storage | Hygroscopic | Store under nitrogen in a cool, dry place. |

References

2-(2-Ethoxyethoxy)benzonitrile PubChem CID and ChemSpider ID

This technical guide provides an in-depth analysis of 2-(2-Ethoxyethoxy)benzonitrile , a specialized intermediate used in medicinal chemistry and organic synthesis.[1]

Core Identity & Synthetic Methodology for Drug Discovery

Executive Summary

2-(2-Ethoxyethoxy)benzonitrile (CAS: 99854-87-2) is a functionalized aromatic nitrile serving as a critical building block in the synthesis of pharmaceutical agents, particularly analgesic and anti-inflammatory drugs such as Etosalamide .[1][2][3][4] Structurally, it consists of a benzonitrile core substituted at the ortho position with a diethylene glycol monoethyl ether moiety. This specific ether linkage imparts unique solubility profiles and metabolic stability compared to simple alkoxy analogs, making it a valuable scaffold for designing bioisosteres in drug development.

Chemical Identity & Physicochemical Profile[1][5][6][7][8][9][10][11][12]

The following data consolidates the specific identifiers and calculated properties for researchers.

| Property | Specification |

| Chemical Name | 2-(2-Ethoxyethoxy)benzonitrile |

| CAS Registry Number | 99854-87-2 |

| Molecular Formula | |

| Molecular Weight | 191.23 g/mol |

| SMILES | CCOCCOc1ccccc1C#N |

| InChIKey | CZMJTWQFKMGJQJ-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid (Standard State) |

| Predicted LogP | ~1.9 - 2.1 (Lipophilic, membrane permeable) |

| H-Bond Acceptors | 3 (Nitrile N, two Ether O) |

Note on Database Identifiers: While the CAS number is the definitive identifier, this compound is often indexed in vendor catalogs (e.g., Sigma, Enamine) rather than having a high-level primary entry in public aggregators like PubChem under a unique CID in some datasets.[1] Researchers should query databases using the InChIKey or CAS for the most direct hit.[1]

Synthetic Methodology

The synthesis of 2-(2-Ethoxyethoxy)benzonitrile is typically achieved through Nucleophilic Aromatic Substitution (

Protocol A: Displacement (Preferred)

This method utilizes 2-fluorobenzonitrile, which is highly activated for nucleophilic attack at the ortho position due to the electron-withdrawing nitrile group.[1]

-

Reagents: 2-Fluorobenzonitrile (1.0 equiv), 2-Ethoxyethanol (1.2 equiv), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1]

-

Solvent: Anhydrous THF or DMF.[1]

-

Conditions:

to Room Temperature,

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under nitrogen, suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at

. -

Alkoxide Formation: Dropwise add 2-ethoxyethanol. Evolution of

gas will be observed. Stir for 30 minutes until gas evolution ceases. -

Addition: Add a solution of 2-fluorobenzonitrile (1.0 equiv) in THF dropwise to the alkoxide mixture.

-

Reaction: Allow the mixture to warm to room temperature. Monitor by TLC or LC-MS (typically complete in 2–4 hours).[1]

-

Workup: Quench with saturated

, extract with ethyl acetate, wash with brine, and dry over -

Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure oil.

Protocol B: Williamson Ether Synthesis

Alternative route using 2-hydroxybenzonitrile (Salicylonitrile) and 2-ethoxyethyl bromide.[1]

-

Reagents: 2-Hydroxybenzonitrile, 2-Ethoxyethyl bromide,

.[1] -

Solvent: Acetone or Acetonitrile (Reflux).[1]

-

Note: This route is often slower due to the lower reactivity of the alkyl bromide compared to the activated aryl fluoride in Route A.[1]

Mechanistic Visualization

The following diagram illustrates the

Caption: Kinetic pathway of the

Applications in Drug Discovery

This compound is not merely a solvent or passive linker; it is a pharmacophore scaffold .

-

Bioisosterism: The ethoxyethoxy chain acts as a flexible, amphiphilic tether. It mimics longer alkyl chains but with improved water solubility due to the ether oxygen atoms. This is critical for adjusting the LogD of lead compounds without altering steric bulk significantly.

-

Precursor to Etosalamide: Hydrolysis of the nitrile group (using basic conditions, e.g., NaOH/H2O2) yields the primary amide Etosalamide (2-(2-ethoxyethoxy)benzamide), a known analgesic.[1]

-

Heterocycle Synthesis: The nitrile group is a versatile "handle" for generating:

Safety & Handling Protocols

As an aromatic nitrile with an ether side chain, specific safety protocols must be enforced.

-

Acute Toxicity: Nitriles can liberate cyanide ions metabolically, though ortho-substitution often reduces this rate.[1] Treat as potentially toxic by inhalation and ingestion.

-

Peroxide Formation: The ethoxyethoxy side chain contains ether linkages susceptible to autoxidation.[1]

-

Protocol: Test for peroxides using starch-iodide paper if the material is stored for >6 months.[1] Store under inert gas (Argon/Nitrogen).

-

-

Skin Absorption: Glycol ethers are known to penetrate skin easily.[1] Double-gloving (Nitrile + Laminate) is recommended during synthesis.[1]

References

-

Synthetic Protocol (General SNAr): Nucleophilic Aromatic Substitution of 2-Fluorobenzonitrile. Organic Chemistry Portal. Available at: [Link]

-

Related Pharmaceutical (Etosalamide): Etosalamide Structure and Activity. PubChem (CID 208946). Available at: [Link][1]

-

Reaction Safety: Handling of Organic Nitriles and Glycol Ethers. Prudent Practices in the Laboratory, National Research Council. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-(2-Ethoxyethoxy)benzonitrile via Williamson Ether Synthesis

Abstract: This document provides a comprehensive guide for the synthesis of 2-(2-ethoxyethoxy)benzonitrile from 2-hydroxybenzonitrile. The protocol is based on the robust and widely applicable Williamson ether synthesis, a classic S(_N)2 reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, safety precautions, and methods for purification and characterization.

Introduction and Scientific Background

2-(2-Ethoxyethoxy)benzonitrile is a substituted aromatic nitrile containing an ether linkage. While specific applications for this molecule are not broadly documented, the benzonitrile scaffold is a critical component in various therapeutic agents and functional materials. The ether functional group can impart desirable physicochemical properties, such as improved solubility and metabolic stability.

The synthesis protocol detailed herein employs the Williamson ether synthesis, a reliable and versatile method for preparing both symmetrical and asymmetrical ethers.[1] The reaction was first reported by Alexander Williamson in 1850 and proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2][3] This method involves the reaction of an alkoxide or, in this case, a phenoxide ion with an alkyl halide.[3]

The core transformation involves two key steps:

-

Deprotonation: The weakly acidic phenolic proton of 2-hydroxybenzonitrile is removed by a suitable base to generate a potent nucleophile, the corresponding phenoxide.

-

Nucleophilic Substitution: The phenoxide attacks the primary alkyl halide, 2-bromoethyl ethyl ether, displacing the bromide leaving group to form the desired ether linkage.[4]

Strategic selection of reactants is crucial for the success of this synthesis. A primary alkyl halide is chosen as the electrophile to ensure the S(_N)2 pathway is favored and to minimize the competing E2 elimination reaction, which becomes significant with secondary and tertiary alkyl halides.[1][5] A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to enhance the reaction rate by solvating the cation of the base while leaving the phenoxide nucleophile highly reactive.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of 2-(2-ethoxyethoxy)benzonitrile.

Materials and Equipment

Materials:

-

2-Hydroxybenzonitrile (CAS: 611-20-1)

-

2-Bromoethyl ethyl ether (CAS: 592-55-2)

-

Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

-

N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Deionized Water

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Reagent Summary

| Reagent | MW ( g/mol ) | Mmol | Equivalents | Amount |

| 2-Hydroxybenzonitrile | 119.12 | 10.0 | 1.0 | 1.19 g |

| 2-Bromoethyl ethyl ether | 153.02 | 12.0 | 1.2 | 1.84 g (1.3 mL) |

| Potassium Carbonate | 138.21 | 20.0 | 2.0 | 2.76 g |

| N,N-Dimethylformamide | - | - | - | 25 mL |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 2-(2-ethoxyethoxy)benzonitrile.

Step-by-Step Synthesis Protocol

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxybenzonitrile (1.19 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Place the apparatus under an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous DMF (25 mL) to the flask via syringe.

-

-

Addition of Alkylating Agent:

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Slowly add 2-bromoethyl ethyl ether (1.3 mL, 12.0 mmol) to the reaction mixture using a syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80°C using a heating mantle.

-

Maintain stirring and temperature, and monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent system) until the starting 2-hydroxybenzonitrile spot is consumed (typically 12-18 hours).

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing deionized water (75 mL).

-

Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.[6]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

-

Purification:

-

Purify the crude oil using flash column chromatography on silica gel.[6][7]

-

Equilibrate the column with a non-polar solvent system (e.g., 9:1 Hexanes:EtOAc).

-

Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes to isolate the pure 2-(2-ethoxyethoxy)benzonitrile.

-

Combine the pure fractions and concentrate using a rotary evaporator to obtain the final product.

-

Characterization

The identity and purity of the synthesized 2-(2-ethoxyethoxy)benzonitrile should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

FT-IR Spectroscopy: To verify the disappearance of the phenolic -OH stretch (~3300 cm⁻¹) and the appearance of the C-O-C ether stretches (~1250-1050 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₉H₉NO: 148.07).

-

HPLC: To determine the final purity of the compound.[8]

Safety and Hazard Information

All manipulations must be performed in a well-ventilated chemical fume hood.[9][10] Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

-

2-Hydroxybenzonitrile: Harmful if swallowed.[11][12] Causes serious eye damage and skin irritation.[9][11] May cause an allergic skin reaction and respiratory irritation.[11]

-

2-Bromoethyl ethyl ether: Highly flammable liquid and vapor.[13][14] Causes skin and serious eye irritation.[13][15] May cause respiratory irritation.[14][15] Keep away from heat, sparks, and open flames.[13]

-

N,N-Dimethylformamide (DMF): Flammable liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.

-

Potassium Carbonate: Causes serious eye irritation. Avoid generating dust.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Dreamlight Labs. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.

- Google Patents. (n.d.). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile.

-

MedCrave. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxybenzonitrile. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile - Google Patents [patents.google.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.com [fishersci.com]

Synthesis of 2-(2-ethoxyethoxy)benzonitrile via Williamson Etherification

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, two-stage protocol for the synthesis of 2-(2-ethoxyethoxy)benzonitrile, a key intermediate for various research applications. The procedure is based on the Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds.[1][2] The protocol first details the necessary activation of 2-ethoxyethanol to a more reactive alkyl halide, 2-ethoxyethyl chloride. Subsequently, a detailed procedure for the SN2 reaction between the activated electrophile and the nucleophilic 2-cyanophenoxide is provided. This guide emphasizes the rationale behind reagent selection, reaction conditions, and safety protocols to ensure a reproducible and high-yielding synthesis suitable for drug discovery and development environments.

Introduction and Scientific Principle

Aryl ethers are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of organic chemistry for the reliable construction of both symmetrical and unsymmetrical ethers.[1][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a nucleophilic alkoxide or phenoxide ion displaces a leaving group from an electrophilic alkyl species.[2][6]

The target molecule, 2-(2-ethoxyethoxy)benzonitrile, is synthesized by coupling 2-cyanophenol and 2-ethoxyethanol. A direct reaction between these two alcohols is not feasible due to the poor leaving group nature of the hydroxyl group (-OH).[7][8] Therefore, a two-stage approach is necessary:

-

Activation of 2-ethoxyethanol: The hydroxyl group of 2-ethoxyethanol is converted into a superior leaving group. This protocol details the conversion to an alkyl chloride using thionyl chloride (SOCl₂), a common and efficient laboratory method.[9]

-

Etherification: The 2-cyanophenol is deprotonated using a suitable base to form the highly nucleophilic 2-cyanophenoxide anion. This anion then attacks the activated 2-ethoxyethyl chloride, displacing the chloride leaving group to form the desired ether product.[10]

This document provides the detailed methodologies and scientific rationale for executing this synthesis effectively and safely.

Experimental Workflow Overview

The overall synthetic strategy is a two-part process. First, the primary alcohol is activated, and then it is used in the core etherification reaction.

Caption: Overall workflow for the synthesis of 2-(2-ethoxyethoxy)benzonitrile.

Materials and Reagents

| Reagent / Material | Grade | Supplier | Notes |

| Stage 1 Reagents | |||

| 2-Ethoxyethanol | Anhydrous, ≥99% | Sigma-Aldrich | |

| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich | Corrosive, handle in fume hood. |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Used as a base scavenger. |

| Diethyl ether | Anhydrous | Fisher Scientific | For extraction. |

| Saturated NaHCO₃ solution | Lab-prepared | For quenching. | |

| Anhydrous MgSO₄ | VWR | For drying. | |

| Stage 2 Reagents | |||

| 2-Cyanophenol | ≥98% | TCI Chemicals | |

| 2-Ethoxyethyl chloride | Synthesized in Stage 1 | ||

| Potassium carbonate (K₂CO₃) | Anhydrous, powder | Acros Organics | Finely ground for better reactivity. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |

| Ethyl acetate | HPLC Grade | Fisher Scientific | For extraction. |

| Brine (Saturated NaCl) | Lab-prepared | For washing. | |

| Equipment | |||

| Round-bottom flasks | VWR | Various sizes. | |

| Reflux condenser | VWR | ||

| Magnetic stirrer & stir bars | VWR | ||

| Heating mantle / oil bath | VWR | ||

| Separatory funnel | VWR | ||

| Rotary evaporator | Büchi | ||

| Glassware for chromatography | VWR |

Detailed Experimental Protocols

Protocol A: Preparation of 2-Ethoxyethyl Chloride (Electrophile)

Rationale: This procedure converts the primary alcohol into an alkyl chloride using thionyl chloride. The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies workup.[9] Anhydrous conditions are critical to prevent hydrolysis of the thionyl chloride.

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel. Place the flask under a nitrogen atmosphere.

-

Reagent Charging: To the flask, add anhydrous 2-ethoxyethanol (18.0 g, 0.2 mol).

-

Reaction: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (26.2 g, 15.5 mL, 0.22 mol, 1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to a gentle reflux (approx. 70-80 °C) for 2 hours. Monitor the evolution of gases, which should cease as the reaction completes.

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride. Caution: Vigorous gas evolution (CO₂) will occur.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing & Drying: Combine the organic extracts and wash with water (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 2-ethoxyethyl chloride can be purified by distillation if necessary, but is often of sufficient purity for the subsequent step.

Protocol B: Etherification of 2-Cyanophenol

Rationale: This is the core Williamson ether synthesis. 2-Cyanophenol is deprotonated by potassium carbonate, a moderately strong base suitable for phenols.[11] The reaction is performed in DMF, a polar aprotic solvent that enhances the rate of SN2 reactions by effectively solvating the potassium cation while leaving the phenoxide nucleophile highly reactive.[2][12] Heating accelerates the reaction.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagent Charging: To the flask, add 2-cyanophenol (11.9 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol, 1.5 eq), and 100 mL of anhydrous DMF.

-

Nucleophile Formation: Stir the suspension at room temperature for 30 minutes.

-

Electrophile Addition: Add the 2-ethoxyethyl chloride (12.0 g, 0.11 mol, 1.1 eq) prepared in Protocol A to the mixture.

-

Reaction: Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-cyanophenol spot.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into 500 mL of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing & Drying: Combine the organic extracts and wash thoroughly with water (2 x 100 mL) to remove DMF, followed by a wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(2-ethoxyethoxy)benzonitrile.

Key Reaction Parameters and Data

| Parameter | Value | Rationale |

| Reactants | 2-Cyanophenol, 2-Ethoxyethyl Chloride | Phenol acts as the nucleophile precursor; alkyl halide is the electrophile.[10] |

| Base | Potassium Carbonate (K₂CO₃) | Sufficiently basic to deprotonate the phenol; safer than hydrides.[11] |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent accelerates SN2 reaction rate.[2][12] |

| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 4 - 6 hours | Typical duration for completion; should be monitored by TLC.[2][12] |

| Stoichiometry | 1.1 eq. Alkyl Halide, 1.5 eq. Base | Slight excess of electrophile and base ensures complete consumption of the limiting phenol. |

| Expected Yield | 70 - 90% | Typical yields for Williamson ether synthesis can range from 50-95%.[10][12] |

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. It is a lachrymator. Always handle in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

-

2-Cyanophenol: Harmful if swallowed and causes skin and eye irritation. Handle with appropriate PPE.

-

General Precautions: All operations should be carried out in a chemical fume hood. Ensure all glassware is properly dried before use, especially for Protocol A.

References

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). High-efficiency synthesis method of 2-cyanophenol. Retrieved from [Link]

- Google Patents. (n.d.). CN103664698A - 2-cyanophenol preparing method.

-

Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

-

YouTube. (2018, February 28). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

- Google Patents. (n.d.). CN101781235B - Method for preparing 2-cyanophenol.

-

Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Ethoxybenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN102115431B - Synthesis method of 2, 2-ethoxyethanol.

- Google Patents. (n.d.). US20040181099A1 - Aromatic ethers and process for producing aromatic ethers.

- Google Patents. (n.d.). JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.

- Google Patents. (n.d.). US4675454A - Catalytic etherification of phenols to alkyl aryl ethers.

-

Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]

-

Googleapis.com. (1994, February 11). United States Patent 19. Retrieved from [Link]

-

MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]

- Google Patents. (n.d.). US4474932A - Process for the production of aromatic ethers and aromatic polyethers.

-

Chemistry Steps. (n.d.). Alcohols to Alkyl Halides. Retrieved from [Link]

-

YouTube. (2023, November 5). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style. Retrieved from [Link]

-

Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). EP0004257B1 - Benzonitrile derivative, process for its preparation and its application.

-

Khan Academy. (n.d.). Preparation of alkyl halides from alcohols (video). Retrieved from [Link]

- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.

-

Frontiers. (2022, July 22). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Phenol ether - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. byjus.com [byjus.com]

Nucleophilic aromatic substitution conditions for benzonitrile derivatives

Application Note: Nucleophilic Aromatic Substitution ( ) for Benzonitrile Derivatives

Introduction & Mechanistic Grounding

Benzonitriles are ubiquitous pharmacophores and versatile intermediates in drug discovery. The cyano group (-CN) functions as a potent electron-withdrawing group (EWG) (

The Mechanistic Imperative

Success in

Critical Insight: Unlike

Pathway Visualization

The following diagram illustrates the reaction trajectory and the resonance stabilization provided by the nitrile group.

Figure 1: Reaction coordinate of

Critical Parameter Optimization

To ensure reproducibility and suppress side reactions (primarily nitrile hydrolysis), the following parameters must be controlled.

Solvent Selection Matrix

Polar aprotic solvents are required to solvate the cation of the base, leaving the nucleophilic anion "naked" and reactive.

| Solvent | Dielectric Const.[3] | Reaction Rate | Risk Profile | Recommendation |

| DMSO | 47 | Highest | High bp; difficult workup | Primary Choice for difficult substrates. |

| DMF | 38 | High | Hydrolysis risk; hepatotoxic | Standard for scale-up. |

| NMP | 32 | High | Reprotoxic (Europe restricted) | Use only if DMSO/DMF fail. |

| Acetonitrile | 37 | Moderate | Low bp ( | Good for reactive substrates (e.g., 2,4-difluoro). |

The Hydrolysis Trap

The nitrile group is susceptible to hydrolysis (forming amides/carboxylic acids) under basic conditions, especially at elevated temperatures (

-

Control: Use anhydrous solvents. Store hygroscopic bases (

, -

Base Choice: For amine nucleophiles, organic bases (DIPEA, TEA) are milder than inorganic carbonates and reduce hydrolysis risk.

Protocol A: C-N Bond Formation (Amination)

Target Application: Synthesis of 4-morpholinobenzonitrile from 4-fluorobenzonitrile. Rationale: This protocol uses DMSO to maximize rate, allowing lower temperatures to preserve the nitrile.

Materials

-

Substrate: 4-Fluorobenzonitrile (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Base:

(Anhydrous, granular, 1.5 equiv) -

Solvent: DMSO (Anhydrous, 5 mL/mmol substrate)

Step-by-Step Methodology

-

System Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Charge Reagents: Add 4-Fluorobenzonitrile (1.0 mmol, 121 mg) and

(1.5 mmol, 207 mg). -

Solvation: Add anhydrous DMSO (5.0 mL). Stir at room temperature for 5 minutes to disperse the base.

-

Nucleophile Addition: Add Morpholine (1.2 mmol, 105 µL) dropwise via syringe.

-

Why? Gradual addition prevents localized exotherms that could degrade the nitrile.

-

-

Reaction: Heat the mixture to

in an oil bath.-

Checkpoint: Monitor by TLC (30% EtOAc/Hexanes) or HPLC at 1 hour. The spot for 4-fluorobenzonitrile (

) should disappear; product (

-

-

Quench: Once complete (typically 2-4 hours), cool to room temperature. Pour slowly into ice-cold water (25 mL).

-

Observation: The product should precipitate as a solid.

-

-

Isolation: Filter the solid. Wash with water (

mL) to remove DMSO and inorganic salts. Dry under vacuum.

Protocol B: C-O Bond Formation (Etherification)

Target Application: Synthesis of 4-phenoxybenzonitrile. Challenge: Phenols are weaker nucleophiles than amines and require deprotonation to the phenoxide anion.

Materials

-

Substrate: 4-Fluorobenzonitrile (1.0 equiv)

-

Nucleophile: Phenol (1.1 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) -

Solvent: DMF (Anhydrous)

Step-by-Step Methodology

-

Deprotonation (Pre-step): In the reaction vessel, combine Phenol (1.1 mmol) and

(1.5 mmol) in DMF (3 mL). Stir at room temperature for 15 minutes.-

Why?

is a large cation (soft), which forms a looser ion pair with the phenoxide than

-

-

Substrate Addition: Add 4-Fluorobenzonitrile (1.0 mmol) dissolved in DMF (2 mL).

-

Reaction: Heat to

.-

Note: Higher temperature is required for C-O formation compared to C-N.

-

-

Workup (Extraction): Dilute with Water (30 mL) and extract with Ethyl Acetate (

mL).-

Caution: DMF partitions into the organic phase. Wash the combined organics with 5% LiCl solution (x2) to remove DMF.

-

-

Purification: Dry over

, concentrate, and purify via flash column chromatography.

Decision Tree for Optimization

Use this logic flow to adapt the protocol for different substrates.

Figure 2: Strategic decision tree for selecting reaction conditions based on leaving group and nucleophile.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion | Poor solubility or weak nucleophile | Switch solvent to DMSO; switch base to |

| New Spot ( | Nitrile Hydrolysis (Amide formation) | Check solvent water content (Karl Fischer); lower temperature; switch to organic base. |

| Starting Material Persists | Chloride leaving group used | Switch to Fluorobenzonitrile derivative (Rate increase >100x). |

References

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link][1][2][3][4][5][6][7][8][9][10][11]

-

National Institutes of Health (PMC). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

-

ACS Green Chemistry Institute. SNAr Solvents and Reagents. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

Application Note: Precision Synthesis of 2-(2-Ethoxyethoxy)benzonitrile via Optimized Williamson Etherification

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(2-Ethoxyethoxy)benzonitrile (CAS: 175136-62-6) utilizing a modified Williamson ether synthesis. Unlike generic protocols, this guide addresses specific challenges associated with ortho-substituted phenols, including steric hindrance and competitive elimination. We present an optimized Potassium Carbonate (

Introduction & Mechanistic Basis[1][2][3][4][5][6][7]

The Williamson ether synthesis remains the premier method for constructing alkyl-aryl ethers. However, the reaction of 2-hydroxybenzonitrile (Salicylonitrile) with 2-ethoxyethyl bromide presents unique electronic and steric factors.

The Challenge of the Ortho-Nitrile

The nitrile group at the ortho position exerts a strong electron-withdrawing effect (

Reaction Mechanism ( )

The reaction proceeds via a concerted bimolecular nucleophilic substitution (

-

Activation: The base (

) deprotonates the phenol to generate the phenoxide nucleophile. -

Catalysis: Iodide (

) displaces the bromide on the alkylating agent in situ to form the more reactive alkyl iodide (Finkelstein reaction). -

Substitution: The phenoxide attacks the alkyl iodide, displacing the iodide ion and forming the ether bond.

Figure 1: Mechanistic pathway of the catalytic Williamson Ether Synthesis.

Strategic Considerations

Base Selection: Carbonate vs. Hydride

-

Sodium Hydride (NaH): While fast, NaH is moisture-sensitive and can cause hydrolysis of the nitrile group to an amide under forcing conditions.

-

Potassium Carbonate (

): Selected for this protocol.[2][3] It acts as a mild, heterogeneous base that minimizes nitrile hydrolysis. Its poor solubility in organic solvents is mitigated by high surface area (powdered form) and vigorous stirring.

Solvent System: The Dipolar Aprotic Advantage

-

DMF (N,N-Dimethylformamide): The optimal choice. It solvates the cation (

), leaving the phenoxide anion "naked" and highly reactive. It also supports the higher temperatures ( -

Acetone/MEK: Viable alternatives but require longer reaction times due to lower boiling points.

Phase Transfer Catalysis (Optional)

If avoiding DMF is necessary (e.g., for green chemistry compliance), the reaction can be run in Toluene/Water using a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) . However, the DMF protocol yields higher purity for this specific substrate.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[4][2] | Amount (Example) | Role |

| 2-Hydroxybenzonitrile | 119.12 | 1.0 | 11.9 g (100 mmol) | Substrate |

| 2-Ethoxyethyl bromide | 153.02 | 1.2 | 18.4 g (120 mmol) | Electrophile |

| Potassium Carbonate | 138.21 | 2.0 | 27.6 g (200 mmol) | Base |

| Potassium Iodide | 166.00 | 0.1 | 1.66 g (10 mmol) | Catalyst |

| DMF (Anhydrous) | - | - | 100 mL | Solvent |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charge the flask with 2-Hydroxybenzonitrile (11.9 g) and DMF (100 mL).